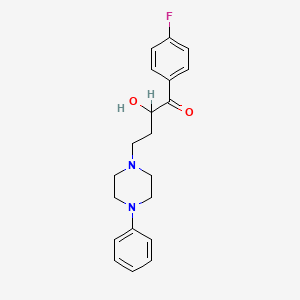

4'-Fluoro-2-hydroxy-4-(4-phenylpiperazin-1-yl)butyrophenone

Description

4'-Fluoro-2-hydroxy-4-(4-phenylpiperazin-1-yl)butyrophenone is a butyrophenone derivative characterized by a fluorine atom at the 4' position of the phenyl ring, a hydroxyl group at the 2-position of the butanone chain, and a 4-phenylpiperazine substituent at the 4-position. Its molecular formula is C₂₁H₂₄FN₃O₂ (free base), with a molecular weight of approximately 337.45 g/mol when considering the hydrochloride salt form .

Properties

CAS No. |

51037-47-9 |

|---|---|

Molecular Formula |

C20H23FN2O2 |

Molecular Weight |

342.4 g/mol |

IUPAC Name |

1-(4-fluorophenyl)-2-hydroxy-4-(4-phenylpiperazin-1-yl)butan-1-one |

InChI |

InChI=1S/C20H23FN2O2/c21-17-8-6-16(7-9-17)20(25)19(24)10-11-22-12-14-23(15-13-22)18-4-2-1-3-5-18/h1-9,19,24H,10-15H2 |

InChI Key |

DTQPKKCVUDORIM-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CCC(C(=O)C2=CC=C(C=C2)F)O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Formation of the Butyrophenone Core

The butyrophenone core is synthesized via Friedel-Crafts acylation, a classical method for forming aryl ketones. This involves reacting a fluorophenyl derivative with an acyl chloride or equivalent acylating agent under Lewis acid catalysis (e.g., aluminum chloride) to yield the 4'-fluorobutyrophenone intermediate. In some processes, phenylpiperazine may be introduced after the core formation to avoid side reactions.

Introduction of the Hydroxy Group

The hydroxy substituent at the 2-position of the butyrophenone side chain is typically introduced by selective hydroxylation reactions or by using hydroxy-substituted acylating agents. One reported method includes the reaction of phenol with 4-hydroxybutan-2-one in the presence of solid acid catalysts such as acid-activated Montmorillonite clay under controlled temperature (100–150 °C) and pressure (1–15 bar) conditions for 1–24 hours. This catalyst features high surface acidity (0.4–0.6 mmol/g) and porous structure, facilitating efficient catalysis.

Attachment of the Phenylpiperazine Moiety

The attachment of the 4-phenylpiperazin-1-yl group is achieved through nucleophilic substitution or coupling reactions. Phenylpiperazine acts as a nucleophile, attacking the electrophilic carbonyl or halogenated intermediate to form the corresponding amine-linked butyrophenone. This step may be conducted in polar aprotic solvents such as dimethylformamide (DMF) or under microwave-assisted conditions to improve reaction rates and yields.

Fluorination

The fluorine atom at the para position of the phenyl ring is generally introduced by using fluorinated starting materials or via electrophilic fluorination reagents. The presence of the fluorine substituent influences the compound’s electronic properties and biological activity.

Representative Preparation Procedure

A representative synthesis may proceed as follows:

Physicochemical and Structural Data

Catalysts and Reaction Conditions

The use of solid acid catalysts such as acid-activated Montmorillonite clay has been demonstrated to be effective for the condensation step leading to the hydroxybutanone intermediate. The catalyst is prepared by treating Na-Montmorillonite with hydrochloric acid and activating it at 120 °C for 2 hours, resulting in a porous structure with high surface acidity, which enhances catalytic efficiency.

Research Findings and Optimization

- The catalyst’s pore size distribution (micropores 5–15 Å, mesopores 30–80 Å) and surface area (250–350 m²/g) contribute to its high activity.

- Reaction parameters such as molar ratios, temperature, pressure, and catalyst loading are critical to maximizing yield and purity.

- Microwave-assisted synthesis for the coupling step with phenylpiperazine significantly reduces reaction time and improves product yield.

- Purification techniques including recrystallization and chromatographic methods are essential to remove side products and unreacted starting materials.

Chemical Reactions Analysis

Traditional Methods

Early synthesis routes often employed Friedel-Crafts condensation followed by alkylation. For example:

-

Benzoyl chloride reacts with resorcinol to form 2,4-dihydroxybenzophenone.

-

Alkylation with alkyl bromides (e.g., methyl bromide) introduces substituents to the hydroxyl groups .

Improved Methods

A patented approach enhances efficiency by:

-

Using alkyl chlorides instead of bromides.

-

Employing iodide catalysts (e.g., KI) to accelerate alkylation.

-

Neutralizing hydrohalic acids with alkali metal carbonates (e.g., Na₂CO₃) .

This method achieves ~50% higher yields and reduces production costs significantly .

Comparison of Synthesis Methods

| Parameter | Traditional Method | Improved Method |

|---|---|---|

| Catalyst | No catalyst for alkylation | Iodide catalyst (e.g., KI) |

| Alkylating Agent | Alkyl bromide | Alkyl chloride |

| Base | None | Alkali metal carbonate |

| Yield | ~36% | Up to 50% higher |

Alkylation Process

The reaction involves O-alkylation of the phenolic hydroxyl groups in the benzophenone backbone. The iodide catalyst facilitates the substitution of hydroxyl groups with alkyl moieties .

Role of Piperazine Moiety

The piperazine ring is introduced via coupling reactions (e.g., Schlenk-type coupling), where the phenylpiperazine group is attached to the butyrophenone backbone. This step is critical for modulating pharmacological activity.

Reaction Conditions

Optimal conditions for synthesis include:

-

Solvents : Polar aprotic solvents (e.g., DMF, THF).

-

Temperature : Controlled heating (e.g., reflux at 80–120°C).

-

Bases : Alkali metal carbonates to neutralize byproducts (e.g., HCl) .

Potential Transformations

The compound undergoes several chemical transformations, leading to derivatives with altered pharmacological profiles:

Oxidation

-

Reagents : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

-

Outcome : Formation of ketones or carboxylic acids.

Reduction

-

Reagents : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

-

Outcome : Reduction of ketone groups to secondary alcohols.

Substitution

-

Reagents : Sodium iodide (NaI) in acetone.

-

Outcome : Halogen exchange or introduction of substituents.

Research Findings

-

Biological Activity : The compound’s fluorine substitution enhances dopamine receptor affinity , making it a candidate for antipsychotic drug development .

-

Structural Variants : Analogues with chlorine, bromine, or methyl groups exhibit distinct receptor selectivity, highlighting the role of halogen substitution in modulating activity.

Scientific Research Applications

Pharmacological Applications

1. Antipsychotic Potential

The primary application of 4'-fluoro-2-hydroxy-4-(4-phenylpiperazin-1-yl)butyrophenone lies in its potential as an antipsychotic agent. The compound acts as an antagonist at dopamine D2 receptors, which is a common mechanism for many antipsychotic drugs. This property suggests its usefulness in treating schizophrenia and other psychotic disorders .

2. Anxiety Disorders

Preliminary studies indicate that this compound may also exhibit anxiolytic effects. By modulating neurotransmitter systems beyond just dopamine—potentially interacting with serotonin and norepinephrine pathways—it could provide therapeutic benefits for anxiety disorders.

3. Analgesic and Anti-inflammatory Effects

Emerging research suggests that 4'-fluoro-2-hydroxy-4-(4-phenylpiperazin-1-yl)butyrophenone may possess analgesic and anti-inflammatory properties. This opens avenues for its application in pain management and inflammatory conditions, although more rigorous clinical studies are needed to substantiate these claims.

Synthesis and Research Findings

The synthesis of this compound typically involves multi-step organic reactions, allowing for its production in sufficient quantities for research purposes. Key synthetic pathways include:

- Formation of the Butyrophenone Backbone : Starting from commercially available precursors.

- Introduction of the Fluorine Atom : Using fluorination techniques to achieve the desired substitution.

- Piperazine Integration : Attaching the piperazine moiety to enhance receptor binding capabilities.

These synthetic routes have been optimized to improve yield and purity, facilitating further research into the compound's properties and applications .

Mechanism of Action

The mechanism of action of 4’-Fluoro-2-hydroxy-4-(4-phenylpiperazin-1-yl)butyrophenone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it has been shown to interact with dopamine receptors, affecting neurotransmitter signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Moperone (4'-Fluoro-4-(4-hydroxy-4-p-tolylpiperidino)butyrophenone)

- Structural Differences: Moperone features a 4-hydroxy-4-p-tolylpiperidine group, whereas the target compound has a 4-phenylpiperazine substituent. The hydroxyl group in Moperone is on the piperidine ring, while the target compound’s hydroxyl group is on the butanone chain at the 2-position.

- Pharmacological Implications: The piperidine ring in Moperone may confer stronger dopamine D₂ receptor antagonism, typical of classical butyrophenones. The phenylpiperazine in the target compound could enhance selectivity for serotonin (5-HT₁A/2A) receptors, reducing extrapyramidal side effects .

| Parameter | Target Compound | Moperone |

|---|---|---|

| Core Structure | Butyrophenone with phenylpiperazine | Butyrophenone with p-tolylpiperidine |

| Hydroxyl Position | 2-position (butanone chain) | 4-position (piperidine ring) |

| Receptor Affinity | Likely mixed dopamine/serotonin | Predominantly dopamine D₂ |

| Molecular Weight | ~337.45 g/mol (HCl salt) | 337.45 g/mol |

γ-[4-Hydroxy-4-(3-Trifluoromethylphenyl)piperidin-1-yl]-2-fluoro-4-(4-phenylpiperazin-1-yl)butyrophenone

- Structural Differences :

- The target compound’s simpler structure may offer better synthetic accessibility and metabolic stability .

Thiophen-2-yl and Pyrazole Derivatives ()

- Compound 21 (Thiophene Variant) :

- Replaces the phenyl group with a thiophen-2-yl ring, introducing sulfur. This may alter electronic properties and binding kinetics.

| Feature | Target Compound | Compound 21 | Compound 5 |

|---|---|---|---|

| Aromatic Ring | Phenyl | Thiophen-2-yl | Pyrazole |

| Heteroatoms | N (piperazine) | S (thiophene) | N (pyrazole) |

| Hydrogen Bonding | Moderate (hydroxyl + piperazine) | Low (thiophene) | High (pyrazole N-H) |

4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium Trifluoroacetate

- Structural Differences: This compound () has an ionized piperazin-1-ium ring and a trifluoroacetate counterion, unlike the neutral piperazine in the target compound. The fluorobenzoyl group replaces the butyrophenone backbone.

- Pharmacokinetics :

Key Research Findings

- Synthetic Accessibility: The target compound’s synthesis involves coupling 4-phenylpiperazine to a fluorinated butyrophenone core, achievable via nucleophilic substitution (e.g., alkylation of piperazine) .

- Comparative studies with Moperone suggest differences in hydrogen-bonding networks due to hydroxyl positioning .

- Fluorine at the 4' position enhances metabolic stability and bioavailability .

Biological Activity

4'-Fluoro-2-hydroxy-4-(4-phenylpiperazin-1-yl)butyrophenone is a synthetic compound belonging to the butyrophenone class, characterized by its molecular formula and a molecular weight of approximately 378.88 g/mol. This compound has garnered attention due to its significant biological activity, particularly as a dopamine receptor antagonist, which positions it as a potential candidate for the treatment of psychiatric disorders such as schizophrenia and anxiety.

Dopamine Receptor Interaction

The primary mechanism of action for 4'-fluoro-2-hydroxy-4-(4-phenylpiperazin-1-yl)butyrophenone involves its interaction with various dopamine receptors, particularly the D2 receptor. This interaction is crucial for its antipsychotic properties. Research indicates that this compound exhibits a high binding affinity for D2 receptors, influencing neurotransmission pathways that are often dysregulated in psychiatric conditions .

Binding Affinity Data

The following table summarizes the binding affinities of 4'-fluoro-2-hydroxy-4-(4-phenylpiperazin-1-yl)butyrophenone at various receptors:

| Receptor | Binding Affinity (pK) | Effect |

|---|---|---|

| D2 | 7.1–8.2 | Antagonist |

| 5-HT | 7.0 | Partial Agonist |

| α-adrenergic | 7.5 | Antagonist |

| D4 | 7.5 | Partial Agonist |

These values indicate that the compound acts as a potent antagonist at D2 and α adrenergic receptors while exhibiting partial agonism at the 5-HT receptor, which may contribute to its anxiolytic effects .

Additional Pharmacological Effects

Beyond its dopaminergic activity, preliminary studies suggest that 4'-fluoro-2-hydroxy-4-(4-phenylpiperazin-1-yl)butyrophenone may possess analgesic and anti-inflammatory properties. This is particularly relevant in the context of treating co-morbid conditions often associated with psychiatric disorders, such as chronic pain and inflammation .

Neuropharmacological Studies

In a study assessing the efficacy of various compounds on neurotransmitter systems, 4'-fluoro-2-hydroxy-4-(4-phenylpiperazin-1-yl)butyrophenone was evaluated alongside other butyrophenones. The results indicated that this compound not only effectively reduced dopaminergic overactivity but also modulated serotonergic pathways, leading to improved behavioral outcomes in rodent models of anxiety and schizophrenia .

Comparative Studies

Comparative studies have been conducted to evaluate the efficacy of 4'-fluoro-2-hydroxy-4-(4-phenylpiperazin-1-yl)butyrophenone against other antipsychotic agents. These studies revealed that while traditional antipsychotics primarily target D2 receptors, this compound's dual action on serotonin receptors may enhance its therapeutic profile by reducing side effects commonly associated with D2 antagonism, such as extrapyramidal symptoms .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 4'-Fluoro-2-hydroxy-4-(4-phenylpiperazin-1-yl)butyrophenone?

The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. For example, a piperazine derivative is reacted with a fluorinated butyrophenone precursor under reflux conditions using ethanol or dichloromethane as solvents. Potassium carbonate is often used as a base to facilitate deprotonation, followed by purification via silica gel chromatography (eluent: ethyl acetate/petroleum ether) to isolate the target compound . Key intermediates like 2-fluorobenzoyl chloride are synthesized via thionyl chloride treatment of carboxylic acids, as detailed in crystallographic studies .

Q. How is the structural identity of this compound validated in academic research?

Structural confirmation relies on a combination of spectroscopic and crystallographic techniques:

- NMR : and NMR identify proton environments and carbon frameworks, particularly distinguishing aromatic fluorinated regions from piperazine moieties .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .

- X-ray crystallography : Resolves spatial arrangements, such as piperazine ring conformations and hydrogen-bonding interactions (e.g., O–H···O in hydroxyl groups), with refinement using riding models for H-atom placement .

Q. What purity assessment methods are recommended for this compound?

Purity is assessed via:

- HPLC : Reverse-phase columns (C18) with UV detection at 254 nm, using acetonitrile/water gradients to resolve impurities .

- Melting Point Analysis : Sharp melting ranges (e.g., 145–147°C for hydrochloride salts) indicate high crystallinity and purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in receptor binding affinity data for this compound?

Discrepancies often arise from assay conditions (e.g., pH, temperature) or receptor isoform specificity. To address this:

- Perform orthogonal assays : Compare radioligand binding (e.g., -spiperone for dopamine D2 receptors) with functional assays (e.g., cAMP inhibition) .

- Use molecular docking simulations : Analyze steric and electronic interactions between the fluorophenyl group and receptor active sites .

Q. What strategies optimize the compound’s metabolic stability in pharmacokinetic studies?

Q. How do crystallographic data inform structure-activity relationship (SAR) studies?

X-ray structures reveal critical non-covalent interactions, such as:

- Hydrogen bonding : The hydroxyl group forms H-bonds with kinase active-site residues, enhancing inhibitory potency .

- Piperazine ring puckering : Chair vs. boat conformations influence steric accessibility to hydrophobic pockets in receptor targets .

Q. What analytical techniques differentiate this compound from structurally similar derivatives?

- LC-MS/MS : Fragmentation patterns distinguish positional isomers (e.g., 4'-fluoro vs. 2'-fluoro substitution) .

- IR spectroscopy : Unique carbonyl stretching frequencies (~1680 cm) identify the butyrophenone backbone .

Methodological Challenges

Q. How to address low yields in large-scale synthesis?

- Solvent optimization : Replace ethanol with DMF to improve solubility of intermediates .

- Catalytic additives : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .

Q. What computational tools predict the compound’s pharmacokinetic properties?

- ADMET predictors : Software like Schrödinger’s QikProp estimates logP (2.8–3.2), suggesting moderate blood-brain barrier penetration .

- Density Functional Theory (DFT) : Calculates electrostatic potential maps to predict metabolic hotspots (e.g., fluorophenyl ring susceptibility to CYP450 oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.